molecular formula C25H20OS B080454 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde CAS No. 13589-13-4

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Cat. No.: B080454
CAS No.: 13589-13-4
M. Wt: 368.5 g/mol
InChI Key: SFSKQPYRTXDREW-UHFFFAOYSA-N
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Comparison with Similar Compounds

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde can be compared with similar compounds such as:

The presence of the benzyl and aldehyde groups in this compound makes it unique and versatile for various research and industrial applications .

Properties

IUPAC Name

3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSKQPYRTXDREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347631
Record name 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-13-4
Record name 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Reactant of Route 2
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Reactant of Route 3
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Reactant of Route 4
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Reactant of Route 5
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Reactant of Route 6
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

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